molecular formula C19H24N8 B611568 2,4-Pyrimidinediamine with linker CAS No. 1430089-64-7

2,4-Pyrimidinediamine with linker

Cat. No. B611568
M. Wt: 364.457
InChI Key: UYYZTTPXKIYERF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Pyrimidinediamine with linker is a patent compound used for further synthesis . It is a multikinase inhibitor and has a -NH2 terminal linker .


Synthesis Analysis

The synthesis of 2,4-Pyrimidinediamine derivatives has been explored in the context of ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer . Another study synthesized a series of 2, 4-dichlorophenoxyacetamide-chalcones and evaluated their antiproliferative activities .


Molecular Structure Analysis

The 2,4-Pyrimidinediamine ring provides two distinct interaction sites for coformers, the C2−NH2/N3/C4−NH2 (donor−acceptor−donor, DAD) site and the C2−NH2/N1 (donor−acceptor, DA) site . The molecular structure is based on structures generated from information available in ECHA’s databases .


Chemical Reactions Analysis

The combination of anaplastic lymphoma kinase (ALK) inhibitor with histone deacetylases (HDAC) inhibitor could exert synergistically anti-proliferative effects on ALK positive non-small cell lung cancer (NSCLC) naïve or resistant cells .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4-Pyrimidinediamine derivatives have been studied in the context of their interactions with coformers . The hydration and degree of freedom of kefir yoghurt protein decreased, resulting in an increased protein network density .

Scientific Research Applications

Anti-Inflammatory Applications

  • Scientific Field : Pharmacology .
  • Summary of Application : Pyrimidines display a range of pharmacological effects including anti-inflammatory effects . They inhibit the expression and activities of certain vital inflammatory mediators .
  • Methods of Application : The synthesis and COX-2 inhibitory activities of several 2-(4-sulfamoylphenyl) and 2-(4-methylsulfonylphenyl) pyrimidines were reported . The purified enzyme (PE) and HWB analyses were performed to measure the COX-1 and COX-2 inhibitory effects of the target analogs .
  • Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

Anticancer Applications

  • Scientific Field : Oncology .
  • Summary of Application : Pyrimidine derivatives have been designed, synthesized and analyzed for their anticancer properties .
  • Methods of Application : The tested compounds were evaluated in vitro for their antitumor activity . The cytotoxic effect on normal human dermal fibroblasts (NHDF) was also determined .
  • Results or Outcomes : All the tested compounds exhibited inhibitory activity on the proliferation of all lines of cancer cells .

Dual Inhibitors of ALK and HDAC

  • Scientific Field : Oncology .
  • Summary of Application : 2,4-Pyrimidinediamine derivatives have been designed and synthesized as dual inhibitors of Anaplastic Lymphoma Kinase (ALK) and Histone Deacetylases (HDAC) . These inhibitors could exert synergistically anti-proliferative effects on ALK positive non-small cell lung cancer (NSCLC) naïve or resistant cells .
  • Methods of Application : A series of 2,4-pyrimidinediamine derivatives were designed and synthesized based on a pharmacophore merged strategy . The inhibitory activity against ALK and HDAC1 was measured .
  • Results or Outcomes : Among the synthesized compounds, compound 10f displayed the most potent and balanced inhibitory activity against ALK (IC 50 = 2.1 nM) and HDAC1 (IC 50 = 7.9 nM), respectively . It was also potent against the frequently observed Crizotinib-resistant ALK L1196M (IC 50 = 1.7 nM) as well as the Ceritinib-resistant ALK G1202R (IC 50 = 0.4 nM) mutants .

CDK6 Inhibitors

  • Scientific Field : Oncology .
  • Summary of Application : New N4-Alkyl-N2-Phenyl-Pyrrolo [3,2-d]Pyrimidine-2,4-Diamine derivatives have been designed and synthesized as CDK6 inhibitors . These compounds have shown super antitumor activities .
  • Methods of Application : The anti-proliferative activities of these compounds were evaluated against human breast cancer cells and human gastric cancer cells . The CDK6 inhibitory activities of these compounds were also tested .
  • Results or Outcomes : The most potent compound (IVj) showed super antitumor activities than the positive control palbociclib and good CDK6 inhibitory activity .

COX-2 Inhibitors

  • Scientific Field : Pharmacology .
  • Summary of Application : A new series of 2-(4-(methylsulfonyl)phenyl)imidazo[1,2-a]pyridine with different substituents on C-3 of the central ring was reported as selective COX-2 inhibitors .
  • Methods of Application : The designed compounds were synthesized through two-step reactions . Enzyme inhibition assay and formalin test were performed to evaluate the activity of these compounds .
  • Results or Outcomes : Among these compounds, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (5n) exhibited the highest potency (IC 50 = 0.07 µM) and selectivity (selectivity index = 508.6) against COX-2 enzyme .

Future Directions

The development of drug conjugates as drug delivery systems for the treatment of cancer continues to advance with the application of new technologies . The field of drug conjugates is rapidly growing, with about 60 ADCs currently in clinical trials .

properties

IUPAC Name

2-N-[4-(3-aminopropylamino)phenyl]-4-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N8/c20-9-1-10-21-14-4-6-15(7-5-14)23-19-22-11-8-17(25-19)24-18-12-16(26-27-18)13-2-3-13/h4-8,11-13,21H,1-3,9-10,20H2,(H3,22,23,24,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYYZTTPXKIYERF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2)NC3=NC(=NC=C3)NC4=CC=C(C=C4)NCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Pyrimidinediamine with linker

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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